![molecular formula C13H20N2O B2394880 N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2200107-62-4](/img/structure/B2394880.png)
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a synthetic compound belonging to the class of cyclopentane derivatives. It has garnered interest in scientific research due to its potential therapeutic effects in various medical conditions, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the reaction of 3-methylpyridin-2-ol with cyclopentanone in the presence of a base, followed by reductive amination with dimethylamine. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Reductive Amination: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives and pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules
Biology: Investigating its effects on cellular processes and signaling pathways
Medicine: Potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as psychiatric disorders such as schizophrenia
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and acetylcholine, which are crucial in neurodegenerative and psychiatric disorders. The compound may also influence oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine
- N,N-dimethyl-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine
- N,N-dimethyl-2-[(3-ethylpyridin-2-yl)oxy]cyclopentan-1-amine .
Uniqueness
N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine stands out due to its specific substitution pattern on the cyclopentane ring and the pyridine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-6-5-9-14-13(10)16-12-8-4-7-11(12)15(2)3/h5-6,9,11-12H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTJIUDNLSUORL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCC2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)
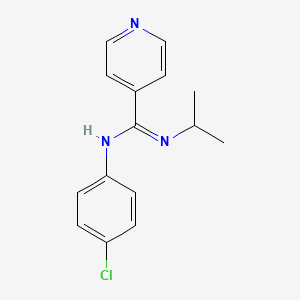
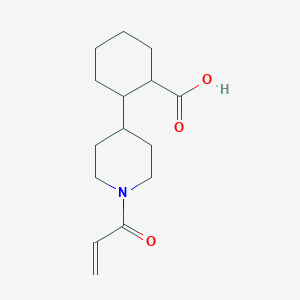
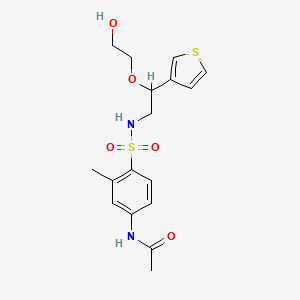

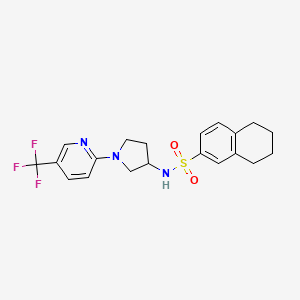
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2394816.png)
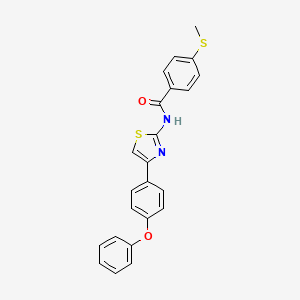
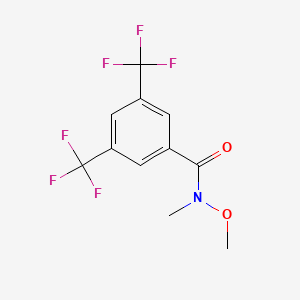
![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)
